molecular formula C10H18ClN3O3S B2404451 3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride CAS No. 1327646-93-4

3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride

Cat. No.: B2404451
CAS No.: 1327646-93-4
M. Wt: 295.78
InChI Key: HXNYQNQUTYANPO-UHFFFAOYSA-N
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Description

The compound “3-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4,4-dimethyloxazolidine hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Pyrazole compounds can undergo a variety of reactions, including substitutions and additions .

Scientific Research Applications

Antimicrobial and Antibacterial Activity

  • A study explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. These compounds were synthesized through reactions involving various active methylene compounds, highlighting their significance in developing antibacterial solutions (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
  • Another research effort resulted in the creation of pyrazolo[1,5-a]pyrimidine derivatives with phenylsulfonyl groups. These compounds showed enhanced antimicrobial activities, suggesting their usefulness in combating various bacterial and fungal infections (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).

Synthesis and Structural Analysis

  • Research into the synthesis and structural analysis of pyrazolidine derivatives provided insights into the potential for creating new compounds with specific biological activities. These studies focused on the synthesis of compounds by reacting pyrazolidine with various chemicals, highlighting the structural diversity and potential applications of these compounds in scientific research (M. Akkurt, S. Mohamed, et al., 2013).

Development of Novel Inhibitors

  • A study on the efficient and selective synthesis of heterocyclic sulfonamides and sulfonyl fluorides through a parallel medicinal chemistry protocol showcased the development of pyrazole-4-sulfonamides. This approach demonstrated the versatility of sulfur-functionalized aminoacrolein derivatives in accessing heterocyclic compounds with potential pharmacological applications (Joseph W. Tucker, L. Chenard, & Joseph M Young, 2015).

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound. Given the known pharmacological activity of pyrazole derivatives, this compound could be of interest in the development of new drugs .

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)sulfonyl-4,4-dimethyl-1,3-oxazolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3S.ClH/c1-8-9(5-12(4)11-8)17(14,15)13-7-16-6-10(13,2)3;/h5H,6-7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNYQNQUTYANPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2COCC2(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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